REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8].S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[CH2:18]([O:11][C:10](=[O:12])[CH2:9][C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)[CH3:19]
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 7 h
|
Duration
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7 h
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Type
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CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
WASH
|
Details
|
The ether layer was washed with a saturated aqueous sodium bicarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation (bath temperature: 175° C.; head temperature: 125° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=CC(=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.38 g | |
YIELD: PERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |